5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Scientific Research Applications
Biomass Conversion and Polymer Production
Research into the conversion of plant biomass into valuable chemicals identifies derivatives of furan, which, like 5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid, can be pivotal in sustainable polymer production. Advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose suggest that similar carboxylic acid derivatives could serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalyst Inhibition and Fermentation Processes
Understanding the impact of carboxylic acids on microbial biocatalysts is crucial for optimizing fermentation processes. Carboxylic acids, including structurally related compounds to this compound, have been shown to inhibit microbes at concentrations below desired yield and titer levels in fermentative production. Insights into the mechanisms of inhibition could inform metabolic engineering strategies to enhance microbial tolerance and improve industrial performance (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) is relevant for both environmental management and industrial applications. Innovations in solvent systems, including the use of ionic liquids, highlight the potential for efficient and economically viable processes for carboxylic acid extraction, which may also apply to the recovery and purification of specific compounds like this compound (Sprakel & Schuur, 2019).
properties
IUPAC Name |
3-methoxy-5-[2-(trifluoromethyl)phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-7-9(6-10(8-11)14(19)20)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJYPZUTFFSMRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691129 | |
Record name | 5-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261565-92-7 | |
Record name | 5-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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